molecular formula C40H38N4O17 B13323467 meso-Hydroxyuroporphyrin I

meso-Hydroxyuroporphyrin I

Cat. No.: B13323467
M. Wt: 846.7 g/mol
InChI Key: CRPMIZYLIQPTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

meso-Hydroxyuroporphyrin I: is a derivative of uroporphyrinogen I, a type of porphyrin. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly notable for its presence in the urine of patients with congenital erythropoietic porphyria, a rare genetic disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of meso-Hydroxyuroporphyrin I involves the reduction of uroporphyrinogen I derivatives. The process typically includes the use of high-performance liquid chromatography (HPLC) for separation and electrochemical detection . The reduction is carried out using a 3% (w/w) sodium amalgam (Na/Hg) in the presence of ammonium acetate buffer (pH 5.16) and EDTA as the mobile phase .

Industrial Production Methods: : Industrial production methods for this compound are not well-documented, likely due to its specific medical relevance and the complexity of its synthesis. The methods used in research settings, such as HPLC and electrochemical detection, may not be easily scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions: : meso-Hydroxyuroporphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its identification and analysis in biological samples .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of uroporphyrinogen I, such as hydroxyacetic acid uroporphyrinogen I and beta-hydroxypropionic acid uroporphyrinogen I .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : meso-Hydroxyuroporphyrin I is unique due to its specific hydroxy substitution at the meso position, which affects its chemical properties and biological interactions. This uniqueness makes it a valuable compound for studying the effects of such substitutions on porphyrin function and metabolism .

Properties

Molecular Formula

C40H38N4O17

Molecular Weight

846.7 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-10-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid

InChI

InChI=1S/C40H38N4O17/c45-30(46)5-1-16-21(10-35(55)56)28-15-26-18(3-7-32(49)50)23(12-37(59)60)39(43-26)40(61)38-19(4-8-33(51)52)22(11-36(57)58)29(44-38)14-25-17(2-6-31(47)48)20(9-34(53)54)27(42-25)13-24(16)41-28/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

CRPMIZYLIQPTEL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=CC3=C(C(=C(N3)C(=O)C4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.